molecular formula C15H23NO4S B2996401 4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine CAS No. 714210-37-4

4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine

Cat. No.: B2996401
CAS No.: 714210-37-4
M. Wt: 313.41
InChI Key: IDWYDYJYVFMLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine is an organic compound with the molecular formula C₁₅H₂₃NO₄S It is characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a phenyl ring, which is further substituted with a sec-butyl and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine typically involves the following steps:

    Formation of the Phenyl Sulfonyl Intermediate: The starting material, 3-sec-butyl-4-methoxyphenol, undergoes sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. This reaction forms the 3-sec-butyl-4-methoxyphenylsulfonyl chloride intermediate.

    Nucleophilic Substitution: The phenyl sulfonyl chloride intermediate is then reacted with morpholine under basic conditions to form the final product, this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]thiomorpholine: Similar structure but with a thiomorpholine ring instead of a morpholine ring.

Uniqueness

4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

4-(3-butan-2-yl-4-methoxyphenyl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-4-12(2)14-11-13(5-6-15(14)19-3)21(17,18)16-7-9-20-10-8-16/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWYDYJYVFMLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.